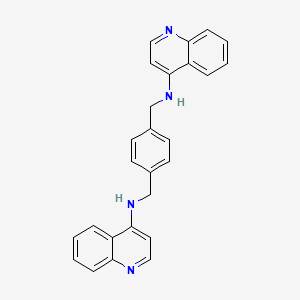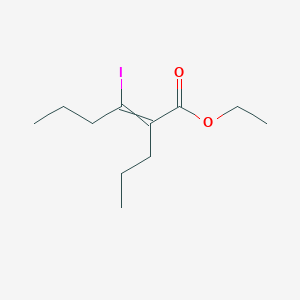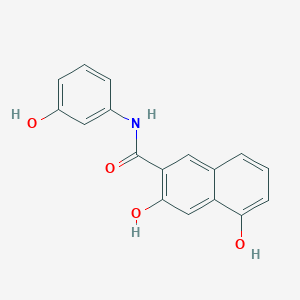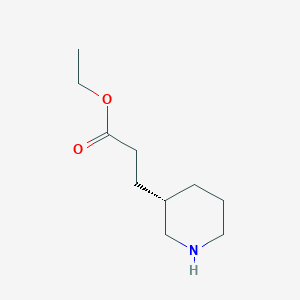
n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine typically involves the reaction of quinoline derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a condensation reaction between 4-chloroquinoline and 4-aminomethylbenzylamine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating diseases like malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
相似化合物的比较
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Investigated for its antiviral properties
Uniqueness
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine stands out due to its dual quinoline structure, which enhances its binding affinity and specificity towards molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in scientific research .
属性
分子式 |
C26H22N4 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
N-[[4-[(quinolin-4-ylamino)methyl]phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-3-7-23-21(5-1)25(13-15-27-23)29-17-19-9-11-20(12-10-19)18-30-26-14-16-28-24-8-4-2-6-22(24)26/h1-16H,17-18H2,(H,27,29)(H,28,30) |
InChI 键 |
JCKQEHUYVMGOSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCC3=CC=C(C=C3)CNC4=CC=NC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)

![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
![2-({1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581112.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)

